
oxiran-2-yl-(4-phenyl-1H-pyrazol-5-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxiran-2-yl-(4-phenyl-1H-pyrazol-5-yl)methanone is a compound that features an oxirane (epoxide) ring and a pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of oxiran-2-yl-(4-phenyl-1H-pyrazol-5-yl)methanone typically involves the epoxidation of a chalcone precursor. The chalcone is prepared by the condensation of an appropriate aldehyde and ketone. The epoxidation is then carried out using reagents such as hydrogen peroxide in an alkaline medium at low temperatures (10–15°C) to form the oxirane ring .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and reagents that are cost-effective and environmentally friendly would be preferred for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
Oxiran-2-yl-(4-phenyl-1H-pyrazol-5-yl)methanone can undergo various types of chemical reactions, including:
Nucleophilic Addition: The oxirane ring is highly reactive towards nucleophiles, leading to ring-opening reactions.
Substitution Reactions: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophiles: Hydrazine hydrate, phenyl hydrazine, methyl hydrazine, hydroxylamine hydrochloride.
Oxidizing Agents: Hydrogen peroxide in alkaline medium.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
Hydroxy Pyrazole: Formed by the reaction of the oxirane ring with hydrazine derivatives.
Hydroxy Oxazole: Formed by the reaction of the oxirane ring with hydroxylamine.
Wissenschaftliche Forschungsanwendungen
Oxiran-2-yl-(4-phenyl-1H-pyrazol-5-yl)methanone has several scientific research applications:
Medicinal Chemistry: The compound and its derivatives have been studied for their potential anticancer and antimicrobial activities.
Materials Science: The reactivity of the oxirane ring makes it useful in the synthesis of polymers and other advanced materials.
Biological Studies: The compound can be used as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Wirkmechanismus
The mechanism of action of oxiran-2-yl-(4-phenyl-1H-pyrazol-5-yl)methanone depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets such as enzymes or receptors. The oxirane ring can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or modulation of their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-Propoxyphenyl)(3-(p-tolyl)oxiran-2-yl)methanone
- (3-(Naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone
Uniqueness
Oxiran-2-yl-(4-phenyl-1H-pyrazol-5-yl)methanone is unique due to the combination of the oxirane and pyrazole rings, which provide a versatile platform for chemical modifications and potential biological activities. The presence of these functional groups allows for a wide range of reactions and applications that may not be possible with other similar compounds.
Eigenschaften
CAS-Nummer |
117821-30-4 |
|---|---|
Molekularformel |
C12H10N2O2 |
Molekulargewicht |
214.22 g/mol |
IUPAC-Name |
oxiran-2-yl-(4-phenyl-1H-pyrazol-5-yl)methanone |
InChI |
InChI=1S/C12H10N2O2/c15-12(10-7-16-10)11-9(6-13-14-11)8-4-2-1-3-5-8/h1-6,10H,7H2,(H,13,14) |
InChI-Schlüssel |
PLRHAFUEBURSIK-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(O1)C(=O)C2=C(C=NN2)C3=CC=CC=C3 |
Löslichkeit |
6.1 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


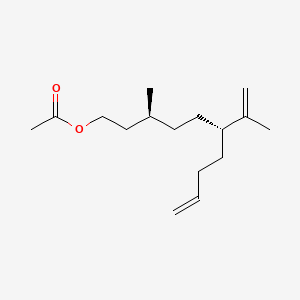

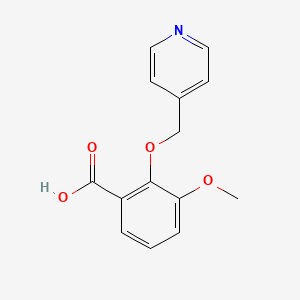
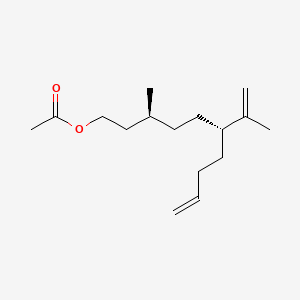
![1-[[4-Hydroxy-5-(3-methylbutoxy)pentanoyl]amino]-3-prop-2-enylthiourea](/img/structure/B14143344.png)
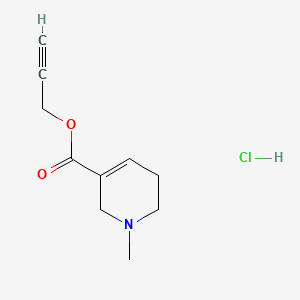
![6-methyl-4-(methylamino)furo[3,4-c]pyridin-3(1H)-one](/img/structure/B14143351.png)


![(1R,3R,8R,12S,19E,25R)-5,14,26-trimethylspiro[2,10,13,17,24-pentaoxapentacyclo[23.2.1.03,8.08,26.012,14]octacosa-4,19,21-triene-27,2'-oxirane]-11,18,23-trione](/img/structure/B14143367.png)
![5'-bromospiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine]](/img/structure/B14143369.png)

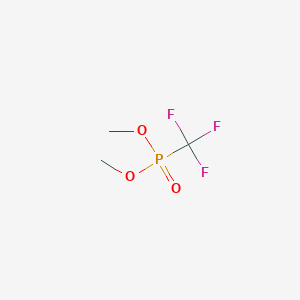
![Ethyl 2-[2-[(4-oxochromene-2-carbonyl)amino]-1,3-thiazol-4-yl]acetate](/img/structure/B14143403.png)
